molecular formula C12H6O6 B11865918 2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo- CAS No. 6468-77-5

2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo-

Cat. No.: B11865918
CAS No.: 6468-77-5
M. Wt: 246.17 g/mol
InChI Key: GKOUAWRICOWBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo- typically involves multi-step organic reactions. One common method includes the condensation of salicylaldehyde with malonic acid in the presence of a base to form a coumarin derivative. This intermediate is then subjected to further reactions to introduce the glyoxyloyl and oxo groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to accelerate the reaction. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with similar structural features but different functional groups.

    2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-: A related compound with a methyl group at the 5-position.

    2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-2-oxo-4-phenyl-: Contains a phenyl group at the 4-position and an oxo group at the 2-position.

Uniqueness

2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6468-77-5

Molecular Formula

C12H6O6

Molecular Weight

246.17 g/mol

IUPAC Name

3-oxaldehydoyl-2-oxochromene-6-carboxylic acid

InChI

InChI=1S/C12H6O6/c13-5-9(14)8-4-7-3-6(11(15)16)1-2-10(7)18-12(8)17/h1-5H,(H,15,16)

InChI Key

GKOUAWRICOWBRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=C(C(=O)O2)C(=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.